molecular formula C32H36N2O7 B2623842 5-[({1-[(tert-butoxy)carbonyl]azepan-4-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]furan-2-carboxylic acid CAS No. 2137566-41-5

5-[({1-[(tert-butoxy)carbonyl]azepan-4-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]furan-2-carboxylic acid

Cat. No.: B2623842
CAS No.: 2137566-41-5
M. Wt: 560.647
InChI Key: IMRCJYMUNIZYRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[({1-[(tert-butoxy)carbonyl]azepan-4-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]furan-2-carboxylic acid is a complex organic compound with a unique structure that includes a furan ring, an azepane ring, and fluorenylmethoxycarbonyl (Fmoc) protecting groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[({1-[(tert-butoxy)carbonyl]azepan-4-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]furan-2-carboxylic acid typically involves multiple steps, including the protection of functional groups, formation of the azepane ring, and coupling reactions to introduce the furan and fluorenylmethoxycarbonyl groups. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the azepane ring or other reducible functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,5-dicarboxylic acid derivatives, while reduction could produce various azepane derivatives.

Scientific Research Applications

5-[({1-[(tert-butoxy)carbonyl]azepan-4-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]furan-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein modifications due to its unique structure.

    Industry: It may be used in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-[({1-[(tert-butoxy)carbonyl]azepan-4-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]furan-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid
  • (2R,4S)-1-[(tert-butoxy)carbonyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrrolidine-2-carboxylic acid

Uniqueness

5-[({1-[(tert-butoxy)carbonyl]azepan-4-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]furan-2-carboxylic acid is unique due to its combination of a furan ring, an azepane ring, and Fmoc protecting groups. This structure provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

5-[[9H-fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]amino]methyl]furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H36N2O7/c1-32(2,3)41-30(37)33-17-8-9-21(16-18-33)34(19-22-14-15-28(40-22)29(35)36)31(38)39-20-27-25-12-6-4-10-23(25)24-11-5-7-13-26(24)27/h4-7,10-15,21,27H,8-9,16-20H2,1-3H3,(H,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMRCJYMUNIZYRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(CC1)N(CC2=CC=C(O2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H36N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.